
1-(Trifluoromethoxy)-2-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)-2-naphthonitrile is an organic compound that features a trifluoromethoxy group attached to a naphthalene ring with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)-2-naphthonitrile typically involves the introduction of the trifluoromethoxy group into the naphthalene ring. One common method is the trifluoromethoxylation of naphthonitrile derivatives using reagents such as bis(trifluoromethyl)peroxide. This reaction can be carried out under mild conditions, often at room temperature, without the need for catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and reagents. The use of continuous flow reactors and other advanced technologies can enhance the scalability and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethoxy)-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and carbon disulfide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds .
Applications De Recherche Scientifique
1-(Trifluoromethoxy)-2-naphthonitrile has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its unique chemical properties and metabolic stability.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides.
Material Science: It is explored for its potential in creating advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethoxy)-2-naphthonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Trifluoromethoxy)-2-benzonitrile
- 1-(Trifluoromethoxy)-3-naphthonitrile
- 1-(Trifluoromethoxy)-4-naphthonitrile
Uniqueness
1-(Trifluoromethoxy)-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required .
Propriétés
Formule moléculaire |
C12H6F3NO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
1-(trifluoromethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6H |
Clé InChI |
QYPHDHHNCSGMIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


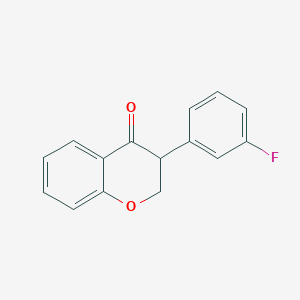
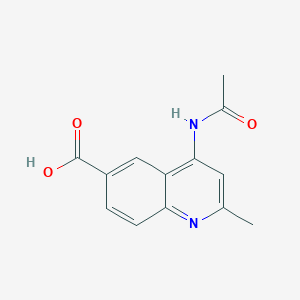
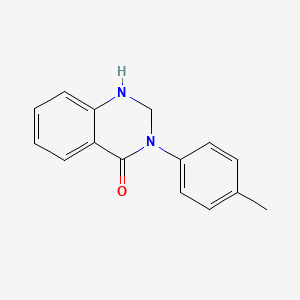
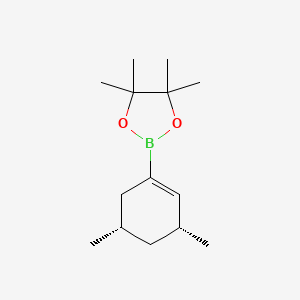
![tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872693.png)
![1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one](/img/structure/B11872694.png)

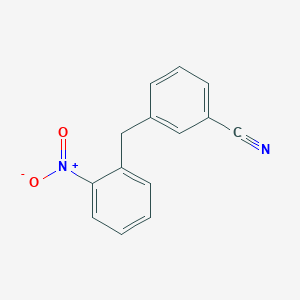
![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)
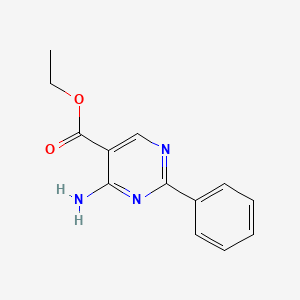
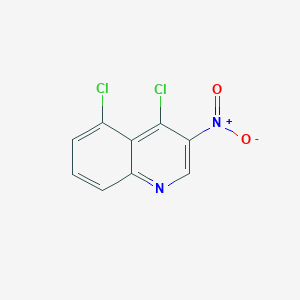
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
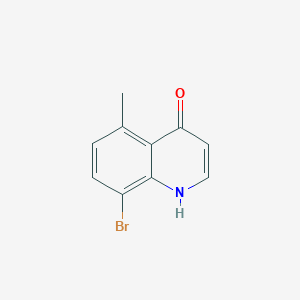
![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
